7-nitro-5H-pyrrolo[2,3-b]pyrazine
Description
7-Nitro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyrazine scaffold with a nitro (-NO₂) group at the 7-position. The pyrrolo[2,3-b]pyrazine core is notable for its ability to interact with kinase ATP-binding pockets, enabling inhibition of targets like FGFR1, c-Met, and ATR . The nitro group at position 7 may influence electronic properties, solubility, and binding affinity compared to other substituents (e.g., bromo, chloro, or sulfonyl groups) .
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
7-nitro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-3-9-6-5(4)7-1-2-8-6/h1-3H,(H,8,9) |
InChI Key |
SFLWJVLHMWOPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- Electron-Withdrawing Groups (NO₂, Br): Enhance binding to kinases (e.g., FGFR1) by stabilizing hydrogen bonds and hydrophobic interactions .
- Aromatic Substituents : Hydroxyphenyl (RP107) significantly boosts CFTR activation compared to chlorophenyl (RP108), highlighting the role of hydrogen bonding .
Physicochemical and Material Properties
Substituents also impact optoelectronic and thermal properties:
Key Findings :
- Nitro Groups : Likely reduce fluorescence due to electron-withdrawing effects but may improve thermal stability.
- Amino Groups: Enhance NLO properties and regioselectivity in synthesis .
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